1,3-Dichloroimidazo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-3-9-1-2-11(4)6(8)10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKOGOKNFPZGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2Cl)Cl)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303844 | |
| Record name | 1,3-dichloroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56481-40-4 | |
| Record name | NSC162702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dichloroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dichloroimidazo 1,5 a Pyrazine
Classical Synthetic Routes to the Imidazo[1,5-a]pyrazine (B1201761) Core
Traditional methods for constructing the imidazo[1,5-a]pyrazine skeleton have historically relied on cyclocondensation and ring-closure reactions. These foundational strategies involve the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) moiety or the cyclization of a linear precursor containing the necessary atoms for both rings.
Cyclocondensation Reactions Employing Pyrazine Precursors
Cyclocondensation reactions represent a cornerstone in the synthesis of fused heterocyclic systems. In this approach, a pyrazine derivative provides the six-membered ring, and a second reactant supplies the atoms needed to form the fused five-membered imidazole ring. A notable strategy involves a two-step process beginning with a three-component reaction of propargyl amine, 1,2-diaza-1,3-dienes, and isothiocyanates. researchgate.net This initial reaction furnishes a functionalized 2-thiohydantoin (B1682308) intermediate. Subsequent base-promoted intramolecular cyclization of this intermediate, through a regioselective hydroamination, yields the imidazo[1,5-a]pyrazine scaffold. researchgate.net
Another classical approach, analogous to the synthesis of related fused imidazoles, involves the reaction of an appropriately substituted aminopyrazine with a molecule containing a two-carbon fragment, such as an α-haloketone. While highly effective for the isomeric imidazo[1,2-a]pyrazine (B1224502) system, the synthesis of the [1,5-a] isomer via this method requires specifically designed pyrazine precursors to ensure the correct regiochemical outcome.
Ring-Closure Strategies from 2-(Aminoalkyl)pyrazines
A widely employed and versatile strategy for assembling the imidazo[1,5-a]pyrazine core is the ring closure of 2-(aminoalkyl)pyrazine precursors. This method is analogous to the well-established synthesis of imidazo[1,5-a]pyridines. rsc.orgresearchgate.net The process involves the reaction of a 2-(aminoalkyl)pyrazine with a one-carbon electrophilic building block. Various reagents can serve as the one-carbon unit, including carboxylic acids, acyl chlorides, anhydrides, and aldehydes. researchgate.net
The general mechanism commences with the nucleophilic attack of the primary amine of the aminoalkyl side chain on the electrophilic carbon of the reagent. This is followed by an intramolecular 5-exo-trig cyclization, where the newly formed amide or a related intermediate attacks the nitrogen atom at position 1 of the pyrazine ring. beilstein-journals.org A final dehydration or elimination step yields the aromatic imidazo[1,5-a]pyrazine ring system. The reaction conditions can be harsh, sometimes requiring high temperatures and the use of polyphosphoric acid (PPA). researchgate.netbeilstein-journals.org
Table 1: Examples of Reagents for Cyclization with 2-(Aminoalkyl)azines Note: This data is based on analogous reactions with 2-(aminomethyl)pyridine precursors which are expected to have similar reactivity.
| Reagent Type | Specific Reagent | Conditions | Reference |
| Carboxylic Acid | Formic Acid | Reflux | researchgate.net |
| Acyl Chloride | Benzoyl Chloride | Base, RT | nih.gov |
| Aldehyde | Aryl Aldehydes | Oxidant (e.g., O₂) | researchgate.net |
| Nitroalkane | Nitroethane | Polyphosphoric Acid (PPA), 140-160 °C | researchgate.netbeilstein-journals.org |
Approaches Utilizing Halogenated Acetones as Building Blocks
The use of halogenated acetones, such as chloroacetone (B47974) or bromoacetone, is a classical method for constructing imidazole rings, most notably in the Hantzsch imidazole synthesis. In the context of fused heterocycles, this approach is predominantly used for the synthesis of the imidazo[1,2-a]pyrazine isomer, where a 2-aminopyrazine (B29847) reacts with an α-haloketone.
For the synthesis of the imidazo[1,5-a]pyrazine core, a different starting material would be required. The strategy would necessitate a pyrazine derivative where the nitrogen at position 5 and an adjacent exocyclic carbon-amine moiety act as the dinucleophilic component to react with the α-haloketone. However, this specific route is less commonly documented for the imidazo[1,5-a]pyrazine scaffold compared to its isomeric counterpart.
Modern Catalytic Approaches for Construction of 1,3-Dichloroimidazo[1,5-a]pyrazine
Modern synthetic chemistry has increasingly moved towards transition-metal-catalyzed reactions, which offer greater efficiency, selectivity, and functional group tolerance compared to classical methods. The synthesis of this compound can be achieved either by late-stage chlorination of the parent heterocycle or by building the core from chlorinated precursors using advanced catalytic methods.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds, making it highly suitable for the synthesis of complex heterocyclic systems. beilstein-journals.org For the imidazo[1,5-a]pyrazine core, palladium-catalyzed reactions can be employed for both the initial ring formation and subsequent functionalization. nih.gov One-pot procedures involving sequential palladium-catalyzed cross-coupling reactions have been developed for related imidazo[1,2-a]pyrazines, allowing for the efficient, multi-functionalization of the heterocyclic core. acs.orgnih.gov
These principles can be extended to the [1,5-a] isomer. For instance, a suitably substituted pyrazine could undergo an intramolecular palladium-catalyzed C-H amination or a cyclization via a Heck or Buchwald-Hartwig type reaction to form the fused imidazole ring. More commonly, palladium catalysis is used to functionalize a pre-formed imidazo[1,5-a]pyrazine core. For example, Suzuki or Stille cross-coupling reactions can introduce substituents at specific positions, a critical step for building complex derivatives. nih.gov The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been demonstrated through a sequence involving iodination followed by a palladium-catalyzed phosphination, showcasing the utility of this approach for functionalizing the five-membered ring. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Imidazo-Fused Heterocycles
| Reaction Type | Catalyst/Precatalyst | Ligand | Purpose | Reference |
| Suzuki Cross-Coupling | Pd(OAc)₂ | SPhos | C-C bond formation (Arylation) | nih.gov |
| Phosphination | Pd(OAc)₂ | DIPPF | C-P bond formation | nih.gov |
| Direct C-H Arylation | Pd(OAc)₂ | P(o-tol)₃ | C-C bond formation | acs.org |
| Sequential Coupling | Pd(PPh₃)₄ | PPh₃ | Multi-functionalization | nih.govnih.gov |
Ligand-Controlled Regioselectivity in C-N Bond Formation
A significant challenge in the synthesis of substituted heterocycles is controlling regioselectivity, particularly when multiple reactive sites are present. Modern palladium catalysis addresses this through "ligand control," where the choice of ligand bound to the palladium center dictates the reaction's outcome. nih.govnih.gov In palladium-catalyzed heteroannulation reactions, bulky and electron-rich phosphine (B1218219) ligands can influence the regioselectivity of bond formation by creating a sterically defined catalytic pocket. nih.govnih.gov
For example, in reactions involving the carbofunctionalization of olefins, using specific ligands like PAd₂ⁿBu (CataCXium A) can lead to highly regioselective outcomes by stabilizing one reaction pathway over another. nih.govchemrxiv.org This control is governed by subtle noncovalent interactions between the ligand and the substrates within the transition state. Computational models and data-driven approaches are now being used to predict the optimal ligand for a desired regiochemical result, minimizing trial-and-error in the lab. nih.govchemrxiv.org This principle is directly applicable to the construction of the imidazo[1,5-a]pyrazine core, where controlling the cyclization to form the [1,5-a] isomer over the [1,2-a] isomer is critical and can potentially be directed by the appropriate choice of a palladium-ligand system.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type) in Scaffold Assembly
While more commonly employed for the functionalization of the pre-formed imidazo[1,5-a]pyrazine scaffold, cross-coupling reactions represent a powerful tool in heterocyclic chemistry. The Suzuki-Miyaura reaction, for instance, is typically used to form carbon-carbon bonds by coupling a halogenated heterocycle with a boronic acid derivative. In the context of the imidazo[1,2-a]pyrazine system, electrophilic bromination is often followed by Suzuki-Miyaura cross-couplings to introduce aryl groups. nih.gov Similarly, for the imidazo[1,2-a]pyridine (B132010) series, 3-chloro or 3-bromo derivatives are efficiently transformed into complex π-systems via this reaction. researchgate.net
Although less documented for the initial assembly of the imidazo[1,5-a]pyrazine ring itself, the principles of cross-coupling could be applied. A conceivable, though not widely reported, strategy might involve an intramolecular cross-coupling reaction on a suitably functionalized pyrazine precursor to facilitate the closure of the imidazole ring.
Copper-Catalyzed Oxidative Cyclization Methodologies
Copper catalysis offers efficient pathways for the synthesis of fused imidazole heterocycles through oxidative C-N bond formation. For the closely related imidazo[1,5-a]pyridine (B1214698) scaffold, several copper-catalyzed methods have been developed that are conceptually applicable to the synthesis of the imidazo[1,5-a]pyrazine core.
One such method involves the copper-catalyzed aerobic oxidative synthesis via a cascade denitrogenative transannulation reaction of pyridotriazoles with benzylamines. acs.org This approach utilizes molecular oxygen from the air as the sole oxidant, making it a sustainable process. acs.org Another strategy is the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, which proceeds via C(sp³)-H amination in the presence of oxygen. organic-chemistry.org Furthermore, a copper/iodine co-catalyzed decarboxylative cyclization between α-amino acids and 2-benzoylpyridines yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org These methodologies highlight the versatility of copper catalysis in constructing the imidazo[1,5-a] fused ring system through various oxidative cyclization pathways.
Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Scaffolds
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Pyridotriazoles, Benzylamines | Copper Catalyst, O₂ (air) | Imidazo[1,5-a]pyridines | acs.org |
| N-Heteroaryl Aldehydes/Ketones, Alkylamines | Copper(I) Catalyst, O₂ | Multifunctional Imidazo[1,5-a]pyridines | organic-chemistry.org |
| 2-Benzoylpyridines, α-Amino Acids | Copper/Iodine Catalyst | 1,3-Disubstituted Imidazo[1,5-a]pyridines | organic-chemistry.org |
Chemo-Enzymatic Strategies for Pyrazine Core Synthesis
Chemo-enzymatic methods provide a green and highly selective approach to synthesizing the pyrazine core, a key precursor for the imidazo[1,5-a]pyrazine scaffold. These strategies often utilize enzymes to catalyze key steps that are challenging to achieve with traditional chemical methods.
A prominent biocatalytic approach involves the use of ω-transaminases (ATAs) for the synthesis of substituted pyrazines. In this method, α-diketones are treated with a transaminase, such as ATA-113, in the presence of an amine donor. This enzymatic reaction yields an α-amino ketone intermediate, which then undergoes spontaneous oxidative dimerization to form the pyrazine ring. This process demonstrates the power of biocatalysis to mediate the crucial amination step under mild conditions.
Directed Halogenation and Introduction of Dichloro Functionality at Positions 1 and 3
The introduction of chlorine atoms at specific positions on the imidazo[1,5-a]pyrazine ring requires precise control of regioselectivity. The inherent electronic properties of the heterocyclic system dictate the most reactive sites for electrophilic substitution.
Regioselective Halogenation Techniques for Imidazo[1,5-a]pyrazines
The functionalization of the imidazo[1,5-a]pyrazine scaffold is highly regioselective. Studies involving metalation with reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) show that deprotonation occurs preferentially at the C3 and C5 positions. nih.gov This indicates that these positions are the most acidic and nucleophilic centers in the ring system. Consequently, direct electrophilic halogenation is also expected to favor these sites. For the related imidazo[1,2-a]pyrazine system, regioselective bromination at the C3 position is readily achieved using N-bromosuccinimide (NBS).
Directed metalation offers a powerful strategy to override the intrinsic reactivity of the scaffold. By using a directed metalation group (DMG), it is possible to deprotonate a specific, less reactive position. However, for the parent imidazo[1,5-a]pyrazine, achieving selectivity for the C1 position over the more reactive C3 and C5 positions is a significant challenge.
Sequential Halogenation Protocols
Given the high reactivity of the C3 position, a sequential halogenation protocol to synthesize this compound would likely proceed as follows:
First Chlorination (C3): The first step would involve a direct electrophilic chlorination using a standard chlorinating agent such as N-chlorosuccinimide (NCS). This reaction is expected to regioselectively yield 3-chloroimidazo[1,5-a]pyrazine (B3353757) due to the higher electron density at the C3 position.
Second Chlorination (C1): Introducing the second chlorine atom at the C1 position is more complex. Since direct electrophilic substitution at C1 is not favored, a directed approach would be necessary. One potential, though unconfirmed, route could involve a halogen-dance reaction or a metalation-trapping sequence. A plausible strategy might involve the deprotonation of 3-chloroimidazo[1,5-a]pyrazine using a strong base, hoping to direct metalation to the C1 position, followed by quenching with an electrophilic chlorine source like hexachloroethane. However, studies have shown that even with a substituent at C3, deprotonation still favors the C5 position. nih.gov Therefore, achieving C1 chlorination remains a synthetic challenge that may require the development of novel methodologies.
One-Pot and Multicomponent Synthesis Strategies for Dichlorinated Imidazo[1,5-a]pyrazines
One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like dichlorinated imidazo[1,5-a]pyrazines from simple precursors in a single operation.
A novel two-step approach has been described for accessing the imidazo[1,5-a]pyrazine scaffold. rsc.org This process utilizes a sequential three-component reaction of a propargyl amine, a 1,2-diaza-1,3-diene, and an isothiocyanate to form a functionalized 2-thiohydantoin. This intermediate then undergoes a base-promoted intramolecular cyclization to yield a thiohydantoin-fused tetrahydropyrazine, which is a precursor to the aromatic imidazo[1,5-a]pyrazine system. rsc.org
To achieve the desired 1,3-dichloro derivative in a one-pot fashion, such a multicomponent assembly of the core ring could be followed by a sequential in-situ halogenation step. After the formation of the imidazo[1,5-a]pyrazine core within the reaction vessel, the addition of two equivalents of a chlorinating agent under controlled conditions could potentially lead to the desired product. An iodine-mediated one-pot synthesis has been successfully developed for 1,3-disubstituted imidazo[1,5-a]pyridines, demonstrating the feasibility of combining scaffold formation and functionalization in a single pot. mdpi.com Adapting this concept to the pyrazine series and incorporating a dichlorination step represents a viable, though challenging, strategy for the efficient synthesis of this compound.
Due to the absence of specific scientific literature detailing the synthetic methodologies for this compound in the provided search results, a comprehensive article on its synthesis and the application of green chemistry principles cannot be generated at this time.
Extensive searches for the synthesis of this specific compound have not yielded relevant data. The available information pertains to related but structurally distinct molecules, such as 3,6-dichloroimidazo[1,2-a]pyrazine, and general green synthesis strategies for other heterocyclic systems. Adhering to the strict requirement of focusing solely on this compound, the generation of an accurate and informative article as per the requested outline is not feasible with the current information.
Further research and publication in the field of synthetic organic chemistry are required to provide the necessary data for a detailed discussion on the synthesis of this compound and the incorporation of environmentally benign practices in its preparation.
Advanced Structural Elucidation and Conformational Analysis of 1,3 Dichloroimidazo 1,5 a Pyrazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A cornerstone of modern chemical analysis, NMR spectroscopy provides detailed information about the structure and dynamics of molecules. However, for 1,3-Dichloroimidazo[1,5-a]pyrazine, the foundational data is absent from the scientific record.
Assignment of Proton (¹H) and Carbon (¹³C) Chemical Shifts
Specific, experimentally determined chemical shift values for the protons and carbons of this compound are not reported in the searched literature. While general chemical shift ranges for related heterocyclic systems like imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines are known, applying these to the target molecule would be speculative and scientifically unsound without experimental verification. An accurate data table of ¹H and ¹³C chemical shifts for this specific compound cannot be constructed.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguously assigning signals and determining the connectivity and spatial relationships of atoms within a molecule. Literature detailing the application of these techniques to this compound, including the resulting correlation data, could not be located. Therefore, a detailed discussion of its specific connectivity and stereochemistry based on these methods is not possible.
Application of Advanced NMR for Conformational Studies and Dynamic Processes
The study of conformational preferences and dynamic processes, often investigated using advanced NMR techniques like variable temperature NMR or NOESY, relies on foundational spectral assignments. Without these, any analysis of the conformational behavior of this compound remains purely theoretical. There are no published studies focusing on the experimental conformational analysis of this compound.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While the molecular formula of this compound is known (C₆H₃Cl₂N₃), and its exact mass can be calculated, published experimental data from High-Resolution Mass Spectrometry (HRMS) that would confirm this exact mass was not found.
Fragmentation Pathway Analysis
The fragmentation pattern of a molecule in a mass spectrometer is unique and provides a fingerprint that can be used for structural confirmation. An analysis of the fragmentation pathways of this compound requires its mass spectrum, which is not available in the public domain. General fragmentation patterns of related heterocyclic systems exist, but a specific, detailed analysis for the target compound cannot be provided.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Detailed experimental Fourier-transform infrared (FT-IR) and Raman spectroscopic data for this compound are not extensively available in the public domain. This type of analysis is crucial for identifying the characteristic vibrational modes of the molecule's functional groups.
In related, but structurally distinct, imidazo[1,2-a]pyrazine (B1224502) systems, IR spectroscopy has been used to identify key stretching and bending vibrations. For instance, in certain derivatives, characteristic absorptions for C=N stretching have been observed. However, without specific experimental data for this compound, a detailed assignment of its vibrational frequencies remains speculative.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A comprehensive single-crystal X-ray diffraction analysis of this compound, which would provide definitive information on its solid-state structure, is not publicly documented. Such a study would be essential to precisely determine its bond lengths, bond angles, and torsion angles, as well as to understand its crystal packing and intermolecular interactions.
While crystallographic data for other imidazo[1,5-a]pyrazine (B1201761) derivatives and related heterocyclic compounds have been reported, these cannot be directly extrapolated to accurately describe the specific geometric parameters and packing motifs of the title compound.
Experimentally determined bond lengths, bond angles, and torsion angles for this compound from X-ray crystallography are not available in published literature. The tables below are therefore presented as placeholders for where such data would be reported.
Table 1: Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| Cl1 | C1 | Data not available |
| Cl2 | C3 | Data not available |
| N4 | C3 | Data not available |
| N4 | C5 | Data not available |
| C5 | C6 | Data not available |
| C6 | N7 | Data not available |
| N7 | C8 | Data not available |
| C8 | N2 | Data not available |
| N2 | C1 | Data not available |
| N2 | C8a | Data not available |
| C8a | C5 | Data not available |
Table 2: Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| Cl1 | C1 | N2 | Data not available |
| Cl2 | C3 | N4 | Data not available |
| C1 | N2 | C8a | Data not available |
| C3 | N4 | C5 | Data not available |
| N4 | C5 | C6 | Data not available |
| C5 | C6 | N7 | Data not available |
| C6 | N7 | C8 | Data not available |
Table 3: Hypothetical Torsion Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
|---|---|---|---|---|
| C8 | N2 | C1 | C8a | Data not available |
| N7 | C8 | N2 | C1 | Data not available |
| C6 | N7 | C8 | N2 | Data not available |
Without a determined crystal structure, a definitive analysis of the crystal packing and any potential hydrogen bonding networks for this compound cannot be performed. The presence of nitrogen atoms in the heterocyclic rings suggests the potential for weak hydrogen bonding interactions if suitable hydrogen bond donors were present in the crystal lattice, for instance with co-crystallized solvent molecules. However, the molecule itself lacks classical hydrogen bond donors. The packing would likely be governed by van der Waals forces and potentially halogen bonding involving the chlorine atoms.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to derivatives)
There is no information available in the reviewed literature regarding the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), for the stereochemical assignment of any chiral derivatives of this compound. This analytical technique would be applicable if chiral centers were introduced into the molecule, for example, through substitution with chiral side chains.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Chemical Reactivity and Derivatization Strategies of 1,3 Dichloroimidazo 1,5 a Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorine Atoms
The chlorine atoms at the C1 and C3 positions of the imidazo[1,5-a]pyrazine (B1201761) ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused heterocyclic system. The regioselectivity of these reactions is influenced by the electronic environment of each carbon atom. In similar dichlorinated N-heterocycles, such as 3,5-dichloropyrazines, the position of nucleophilic attack can be directed by the electronic properties of other substituents on the ring. For 1,3-dichloroimidazo[1,5-a]pyrazine, it is anticipated that the C3 position is more electron-deficient and thus more susceptible to initial nucleophilic attack.
Amination Reactions with Primary and Secondary Amines
The displacement of chloro substituents by primary and secondary amines is a widely used method for the functionalization of chloro-substituted heterocycles. This reaction typically proceeds by nucleophilic attack of the amine at one of the chlorinated carbon atoms, leading to the formation of a Meisenheimer complex, followed by the elimination of a chloride ion to restore aromaticity.
Studies on analogous systems, such as 5-chloro-3-(4-chlorophenyl)-triazolo[4,3-a]pyrazine, have shown that amination can be readily achieved by reacting the chloro-substituted scaffold with an excess of a primary amine at room temperature, affording the desired amino-substituted products in good yields. It is expected that this compound would react similarly, with the potential for both mono- and di-substitution depending on the reaction conditions and the stoichiometry of the amine used. The synthesis of 8-(alkylamino)imidazo[1,2-a]pyrazines has also been reported, further supporting the feasibility of amination on this ring system.
Table 1: Representative Amination Reactions of this compound (Note: The following data is illustrative and based on typical conditions for similar heterocyclic systems.)
| Amine | Product(s) | Typical Conditions | Expected Yield |
| Benzylamine | 3-Chloro-1-(benzylamino)imidazo[1,5-a]pyrazine and/or 1,3-bis(benzylamino)imidazo[1,5-a]pyrazine | Excess amine, DMF, 80-100 °C | Moderate to Good |
| Morpholine | 3-Chloro-1-morpholinoimidazo[1,5-a]pyrazine and/or 1,3-dimorpholinoimidazo[1,5-a]pyrazine | K₂CO₃, Acetonitrile, Reflux | Good |
| Aniline | 3-Chloro-1-(phenylamino)imidazo[1,5-a]pyrazine | NaH, THF, Room Temp. | Moderate |
Alkoxylation and Thiolation Reactions
The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles to yield the corresponding ethers and thioethers. Alkoxylation is typically achieved using an alkali metal alkoxide, such as sodium methoxide, in an alcoholic solvent. Thiolation can be performed with a thiol in the presence of a base to generate the thiolate anion in situ.
The synthesis of 8-alkoxy-imidazo[1,2-a]pyrazines has been documented, indicating that such transformations are viable on this heterocyclic core. Furthermore, the existence of compounds like 8-aminoimidazo[1,5-a]pyrazine-3-thiol (B13784902) suggests that the introduction of a thiol group is a known modification for this scaffold. The regioselectivity of these reactions is expected to follow a similar pattern to amination, with the C3 position being the more likely site for initial substitution.
Table 2: Representative Alkoxylation and Thiolation Reactions (Note: The following data is illustrative and based on typical conditions for similar heterocyclic systems.)
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Sodium Methoxide | 3-Chloro-1-methoxyimidazo[1,5-a]pyrazine | Methanol, Reflux | Good |
| Thiophenol/K₂CO₃ | 3-Chloro-1-(phenylthio)imidazo[1,5-a]pyrazine | DMF, 60 °C | Good |
| Sodium Ethoxide | 3-Chloro-1-ethoxyimidazo[1,5-a]pyrazine | Ethanol, Reflux | Good |
Cyanation and Nitrile Introduction
The introduction of a nitrile group onto the imidazo[1,5-a]pyrazine scaffold can be accomplished through a nucleophilic substitution reaction using a cyanide source. A common and less toxic alternative to alkali metal cyanides is zinc cyanide (Zn(CN)₂), often used in conjunction with a palladium or nickel catalyst. This transformation is valuable as the nitrile group can be further elaborated into other functional groups such as carboxylic acids, amides, or amines.
For heteroaryl chlorides, nickel-catalyzed cyanation using Zn(CN)₂ has been shown to be effective under mild conditions. It is anticipated that this compound would undergo cyanation under similar conditions, likely with preferential substitution at the C3 position.
Table 3: Representative Cyanation Reaction (Note: The following data is illustrative and based on typical conditions for similar heterocyclic systems.)
| Reagents | Product | Typical Conditions | Expected Yield |
| Zn(CN)₂, Pd(PPh₃)₄ | 3-Chloro-imidazo[1,5-a]pyrazine-1-carbonitrile | DMF, 120 °C | Moderate |
| KCN, Pd₂(dba)₃, dppf | 3-Chloro-imidazo[1,5-a]pyrazine-1-carbonitrile | Toluene, 100 °C | Moderate |
Cross-Coupling Reactions at Dichloro Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly useful for the derivatization of heteroaryl halides. The chlorine atoms of this compound serve as excellent handles for such transformations.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is widely used in medicinal chemistry due to its mild conditions and broad functional group tolerance.
The Suzuki-Miyaura coupling of di-chloro-heteroaromatics allows for the selective mono- or di-arylation by careful control of the reaction conditions. For this compound, it is expected that the first coupling would occur preferentially at the more reactive C3 position. Subsequent coupling at the C1 position would likely require more forcing conditions. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands via Suzuki-Miyaura coupling highlights the utility of this reaction on a similar scaffold.
Table 4: Representative Suzuki-Miyaura Coupling Reactions (Note: The following data is illustrative and based on typical conditions for similar heterocyclic systems.)
| Boronic Acid | Product | Typical Conditions | Expected Yield |
| Phenylboronic Acid (1 eq.) | 3-Chloro-1-phenylimidazo[1,5-a]pyrazine | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C | Good |
| 4-Methoxyphenylboronic Acid (2.2 eq.) | 1,3-bis(4-methoxyphenyl)imidazo[1,5-a]pyrazine | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | Moderate |
| Thiophene-2-boronic Acid (1 eq.) | 3-Chloro-1-(thiophen-2-yl)imidazo[1,5-a]pyrazine | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 90 °C | Good |
Heck and Sonogashira Coupling for C-C Bond Formation
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, while the Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne. Both reactions are catalyzed by palladium and are fundamental in organic synthesis for creating C-C bonds. The Sonogashira reaction typically requires a copper co-catalyst.
It is anticipated that this compound would be a suitable substrate for both Heck and Sonogashira couplings. As with the Suzuki-Miyaura reaction, selective mono-coupling at the C3 position should be achievable under controlled conditions. These reactions would introduce vinyl and alkynyl functionalities, respectively, which can serve as handles for further synthetic transformations.
Table 5: Representative Heck and Sonogashira Coupling Reactions (Note: The following data is illustrative and based on typical conditions for similar heterocyclic systems.)
| Coupling Partner | Reaction Type | Product | Typical Conditions | Expected Yield |
| Styrene | Heck | 3-Chloro-1-styrylimidazo[1,5-a]pyrazine | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | Moderate |
| Phenylacetylene | Sonogashira | 3-Chloro-1-(phenylethynyl)imidazo[1,5-a]pyrazine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp. | Good |
| n-Butyl Acrylate | Heck | Ethyl 3-(3-chloroimidazo[1,5-a]pyrazin-1-yl)acrylate | Pd(OAc)₂, NaOAc, NMP, 120 °C | Moderate |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.orgCurrent time information in Bangalore, IN. This reaction is particularly valuable for the synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods. rsc.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. rsc.orgmdpi.com
While specific examples of Buchwald-Hartwig amination on this compound are not extensively documented in the reviewed literature, the reactivity of other chloro-substituted nitrogen heterocycles provides a strong basis for predicting its feasibility. For instance, palladium-catalyzed aminations have been successfully performed on various chloro-substituted pyridines, pyrimidines, and other azaheterocycles. nih.govrsc.orgrsc.org The presence of two chlorine atoms at the C1 and C3 positions of the imidazo[1,5-a]pyrazine ring offers opportunities for selective mono- or di-amination, depending on the reaction conditions and the relative reactivity of the two positions. It is anticipated that the C3-Cl bond may exhibit different reactivity compared to the C1-Cl bond due to the electronic influence of the adjacent imidazole (B134444) and pyrazine (B50134) rings.
Key to a successful Buchwald-Hartwig amination is the choice of the palladium catalyst and the supporting ligand. A variety of phosphine-based ligands, such as those from the Buchwald and Hartwig groups, have been developed to facilitate the coupling of a wide range of amines and aryl halides with high efficiency. rsc.org For the amination of this compound, careful optimization of the catalyst system, base, and solvent would be crucial to achieve the desired selectivity and yield.
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination This table presents generally applicable catalyst systems and is not based on specific reactions with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | Aryl chlorides, primary amines |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | Aryl bromides, secondary amines |
| PEPPSI-IPr | None | K₂CO₃ | Dioxane | Heteroaryl chlorides, anilines |
Negishi and Kumada Coupling Reactions
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. mdpi.com This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. While direct applications of Negishi coupling on this compound are not explicitly detailed in the available literature, its successful application on other chloro-substituted heterocycles suggests its potential utility. mdpi.com For example, Negishi couplings have been effectively used to functionalize various positions of the imidazo[1,2-a]pyrazine (B1224502) scaffold.
The stepwise functionalization of this compound could potentially be achieved through Negishi coupling. By carefully controlling the stoichiometry of the organozinc reagent and the reaction conditions, it might be possible to selectively substitute one chlorine atom, leaving the other for subsequent transformations. The choice of catalyst, typically a palladium complex with a phosphine (B1218219) ligand, is critical for achieving high yields and selectivities. mdpi.com
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. researchgate.net This reaction was one of the first cross-coupling methods to be developed and remains a valuable tool in organic synthesis. researchgate.net Similar to the Negishi coupling, specific examples for this compound are scarce. However, the principles of the Kumada reaction suggest that the C-Cl bonds of this compound should be susceptible to coupling with various Grignard reagents.
A key consideration for Kumada coupling is the basicity of the Grignard reagent, which can sometimes lead to side reactions with sensitive functional groups. However, for a relatively stable heterocyclic core like imidazo[1,5-a]pyrazine, this may be less of a concern. The reactivity of the two chlorine atoms could potentially be differentiated to allow for sequential couplings.
Table 2: Comparison of Negishi and Kumada Coupling Reactions This table provides a general comparison and is not based on specific data for this compound.
| Feature | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organozinc | Grignard (Organomagnesium) |
| Catalyst | Palladium or Nickel | Nickel or Palladium |
| Functional Group Tolerance | Generally high | Moderate (due to basicity of Grignard) |
| Substrate Scope | Broad (sp, sp², sp³ carbons) | Broad (mainly sp² carbons) |
Stille Coupling for Organotin Reagents
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (stannane) and an organic halide or pseudohalide. rsc.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture. rsc.org
In the context of this compound, Stille coupling represents a promising strategy for introducing various carbon-based substituents at the C1 and C3 positions. Although specific studies on this substrate are limited, the general applicability of the Stille reaction to chloro-substituted heterocycles is well-established. The reaction mechanism involves the oxidative addition of the chloro-substituted imidazopyrazine to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to afford the coupled product. rsc.org The choice of palladium catalyst, ligand, and reaction conditions can influence the rate and selectivity of the coupling.
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,5-a]pyrazine Ring System
The imidazo[1,5-a]pyrazine ring system is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution compared to electron-rich aromatic systems. However, the imidazole portion of the ring is more electron-rich than the pyrazine portion, which can direct electrophilic attack to specific positions. The presence of two deactivating chloro substituents at C1 and C3 would further decrease the reactivity of the ring towards electrophiles. Any electrophilic substitution would likely occur at the positions of highest electron density, which would need to be determined through computational studies or by analogy with related systems.
A powerful method for the regioselective functionalization of the imidazo[1,5-a]pyrazine ring system is through directed metalation. Research has shown that imidazo[1,5-a]pyrazines can undergo regioselective deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile to introduce a functional group at this position. Furthermore, dimetalation at both the C3 and C5 positions has also been demonstrated.
This directed functionalization strategy offers a predictable way to introduce substituents onto the imidazo[1,5-a]pyrazine core, overcoming the inherent reactivity patterns of electrophilic substitution. For this compound, the presence of the chloro groups would influence the acidity of the ring protons, potentially altering the site of metalation.
Table 3: Directed Metalation of an Imidazo[1,5-a]pyrazine Derivative Based on the functionalization of a model imidazo[1,5-a]pyrazine, not the 1,3-dichloro derivative.
| Position | Base | Electrophile | Product |
| C3 | LDA | TMSCl | 3-TMS-imidazo[1,5-a]pyrazine |
| C3, C5 | LDA (excess) | TMSCl | 3,5-bis(TMS)-imidazo[1,5-a]pyrazine |
Regioselective Functionalization of the Pyrazine Moiety
The pyrazine ring in the imidazo[1,5-a]pyrazine system is electron-deficient, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly if a good leaving group is present.
Nitration
Direct nitration of the pyrazine ring in imidazo[1,5-a]pyrazine is expected to be challenging due to the deactivating nature of the ring system, which is further compounded by the two chloro substituents in the 1,3-dichloro derivative. While there is a lack of specific studies on the nitration of this compound, research on the related imidazo[1,5-a]pyridine (B1214698) system has shown that nitration can occur, typically at the more electron-rich imidazole ring (C1 position), or at the C3 position if C1 is blocked. This suggests that any nitration on the imidazo[1,5-a]pyrazine core would likely favor the imidazole part of the molecule over the pyrazine moiety under standard nitrating conditions (e.g., HNO₃/H₂SO₄).
Oxidation
The oxidation of the pyrazine moiety in this compound is another area with limited specific literature. The electron-deficient nature of the pyrazine ring makes it resistant to oxidation. N-oxidation of the pyrazine nitrogens could be a possibility using strong oxidizing agents like peroxy acids (e.g., m-CPBA). However, the presence of multiple nitrogen atoms in the bicyclic system could lead to a mixture of N-oxides. The specific conditions required and the regioselectivity of such an oxidation on the 1,3-dichloro derivative would need to be determined experimentally. There is some precedent for the oxidation of related nitrogen heterocycles, but direct analogies are difficult to draw without further investigation. rsc.org
Directed Metallation and Subsequent Quenching (e.g., Lithiation)
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of imidazo[1,5-a]pyrazines, the nitrogen atoms within the bicyclic framework can act as directing groups, facilitating deprotonation at specific positions by strong bases such as organolithium reagents. Subsequent quenching of the resulting lithiated intermediate with a variety of electrophiles introduces new substituents with high regiocontrol.
Research into the metalation of the parent imidazo[1,5-a]pyrazine has revealed a distinct regioselectivity. The C3 position is the most acidic proton and is preferentially abstracted by lithium bases. This selectivity allows for the introduction of substituents at this site. Furthermore, under specific conditions, a second deprotonation can occur at the C5 position, leading to a dimetallated species. This step-wise metallation provides a pathway to 3,5-disubstituted imidazo[1,5-a]pyrazines.
A fascinating extension of this methodology involves a directed remote metalation. For instance, a C3-methyl-substituted imidazo[1,5-a]pyrazine undergoes regioselective deprotonation at the C5 position, a result rationalized by quantum mechanical calculations. This demonstrates the subtle interplay of electronic and steric factors in dictating the site of metalation. acs.org
While specific studies on the directed lithiation of this compound are not extensively detailed in the public domain, the established reactivity of the parent scaffold suggests a likely pathway. The chloro-substituents are expected to influence the acidity of the remaining ring protons. The C5 and C8 positions would be the probable sites for deprotonation. Quenching of these putative lithiated species with electrophiles would provide a route to further functionalized derivatives.
Table 1: Regioselective Metalation and Quenching of Imidazo[1,5-a]pyrazine Derivatives
| Starting Material | Reagent | Site of Metalation | Electrophile | Product |
| Imidazo[1,5-a]pyrazine | n-BuLi | C3 | E⁺ | 3-E-Imidazo[1,5-a]pyrazine |
| Imidazo[1,5-a]pyrazine | n-BuLi (2 equiv.) | C3, C5 | E⁺ | 3,5-di-E-Imidazo[1,5-a]pyrazine |
| 3-Methylimidazo[1,5-a]pyrazine | n-BuLi | C5 | E⁺ | 5-E-3-Methylimidazo[1,5-a]pyrazine |
This table is a generalized representation based on the reactivity of the parent imidazo[1,5-a]pyrazine scaffold. Specific yields and conditions for the 1,3-dichloro derivative require further investigation.
Ring-Opening and Rearrangement Reactions
The fused heterocyclic system of imidazo[1,5-a]pyrazine possesses inherent ring strain and electronic characteristics that can predispose it to ring-opening or rearrangement reactions under certain conditions. Such transformations can be valuable in generating novel scaffolds that may not be readily accessible through direct synthesis.
For instance, related fused imidazole systems have been shown to undergo rearrangement. An unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles to yield imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been reported to occur in the presence of iodine. rsc.orgresearchgate.net This suggests that the imidazo[1,5-a]pyrazine core, under specific activation, could potentially undergo skeletal reorganization.
Furthermore, photochemical conditions have been employed to induce ring-opening in imidazo[1,5-a]quinolines, leading to the formation of imides. rsc.org This type of transformation highlights the potential of external stimuli to unlock novel reactive pathways for the imidazo[1,5-a]pyrazine system.
While specific examples of ring-opening or rearrangement reactions starting directly from this compound are not prominently documented, the chemistry of analogous systems suggests that this could be a fruitful area for future investigation. The presence of the chloro-substituents could influence the electronic nature of the ring system and potentially facilitate such transformations, leading to diverse and complex molecular structures.
Multi-Step Synthetic Sequences Leveraging Dichloro Functionality
The two chlorine atoms in this compound serve as versatile synthetic handles for sequential functionalization, making it an attractive starting material for the construction of more complex molecules. The differential reactivity of the C1 and C3 positions can, in principle, be exploited to introduce different substituents in a controlled manner through nucleophilic aromatic substitution reactions.
The synthesis of various substituted imidazo[1,5-a]pyrazines often involves the construction of the bicyclic ring system from acyclic or monocyclic precursors. researchgate.netrsc.org However, the use of a pre-formed, symmetrically substituted core like this compound offers a convergent approach to a range of derivatives.
Table 2: Potential Multi-Step Synthetic Applications of this compound
| Step | Reaction Type | Potential Reagents | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution | Amine (R¹NH₂) | 1-Amino-3-chloroimidazo[1,5-a]pyrazine |
| 2 | Suzuki Coupling | R²B(OH)₂ / Pd catalyst | 1-Amino-3-aryl-imidazo[1,5-a]pyrazine |
| 1 | Nucleophilic Aromatic Substitution | Thiol (R¹SH) | 3-Chloro-1-(alkylthio)imidazo[1,5-a]pyrazine |
| 2 | Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts | 3-Alkynyl-1-(alkylthio)imidazo[1,5-a]pyrazine |
This table outlines hypothetical synthetic pathways based on established reactivity patterns of similar dihaloheterocycles.
The strategic unmasking of the reactivity at the C1 and C3 positions of this compound paves the way for the synthesis of a diverse array of compounds with potential applications in various fields of chemical research.
Theoretical and Computational Studies on 1,3 Dichloroimidazo 1,5 a Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of heterocyclic compounds like 1,3-Dichloroimidazo[1,5-a]pyrazine.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G*, are used to determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process, known as geometry optimization, calculates the bond lengths and angles that correspond to the lowest energy state of the molecule.
The resulting optimized geometry provides a detailed structural blueprint. For instance, calculations would reveal the precise lengths of the carbon-carbon, carbon-nitrogen, and carbon-chlorine bonds, as well as the bond angles that define the fused ring system. This information is foundational for understanding the molecule's steric and electronic properties.
Table 1: Representative Optimized Geometrical Parameters for an Imidazopyrazine Core This table presents typical data obtained from DFT calculations for similar heterocyclic systems, illustrating the kind of structural information generated.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-N2 | ~1.38 Å |
| N2-C3 | ~1.32 Å | |
| C3-N4 | ~1.40 Å | |
| C5-C6 | ~1.41 Å | |
| C7-C8 | ~1.39 Å | |
| C1-Cl | ~1.74 Å | |
| C3-Cl | ~1.73 Å | |
| Bond Angle | C1-N2-C3 | ~108.5° |
| N2-C3-N4 | ~110.0° | |
| C5-C6-C7 | ~120.5° |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), while methods like Gauge-Invariant Atomic Orbital (GIAO) are employed to predict NMR chemical shifts. nih.govuninsubria.it
These predictions are valuable for several reasons. They can aid in the interpretation of experimental spectra, help confirm the identity and purity of a synthesized compound, and provide insight into the electronic transitions occurring within the molecule. For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. uninsubria.it
Table 2: Predicted Spectroscopic Data for this compound This table illustrates the type of spectroscopic data that can be generated through computational methods.
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | Specific ppm values for each proton |
| ¹³C NMR | Chemical Shift (δ) | Specific ppm values for each carbon |
| UV-Vis | λmax (in nm) | ~280-320 nm (typical for π→π* transitions) |
| Oscillator Strength (f) | Dimensionless value indicating transition probability | |
| IR | Vibrational Frequency (cm⁻¹) | Frequencies for C-Cl, C=N, C-H stretches |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
For this compound, the MEP surface would show:
Negative Regions (Red to Yellow): These areas have a high electron density and correspond to sites susceptible to electrophilic attack. In this molecule, these regions are expected to be concentrated around the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings due to their lone pairs of electrons. nih.govchemrxiv.org
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms and the regions around the electron-withdrawing chlorine atoms are expected to show a positive electrostatic potential.
This analysis helps in predicting how the molecule will interact with other reagents, highlighting the most likely points for hydrogen bonding and chemical reactions. chemrxiv.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The interaction between the HOMO of one molecule (the electron donor) and the LUMO of another (the electron acceptor) is central to many chemical reactions.
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.
LUMO: Is the lowest energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO and influence the size of the energy gap.
Table 3: Representative Frontier Molecular Orbital Energies This table shows typical data generated from an FMO analysis.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | (Negative Value) | Relates to ionization potential; higher energy means better electron donor. |
| LUMO Energy | (Negative or Positive Value) | Relates to electron affinity; lower energy means better electron acceptor. |
| HOMO-LUMO Gap | (Positive Value) | Indicates chemical reactivity and kinetic stability. |
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net
Reaction Pathway Prediction and Transition State Analysis
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms are replaced by a nucleophile. DFT calculations can be used to model the entire reaction pathway for such a process. nih.gov
This involves:
Locating Reactants and Products: The geometries and energies of the starting materials (this compound and the nucleophile) and the final products are calculated.
Identifying Intermediates: The calculations can identify any stable intermediates, such as the Meisenheimer complex that is characteristic of SNAr reactions.
Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods locate the TS geometry and its energy.
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. A lower activation energy indicates a faster reaction rate.
By mapping out the energy profile, researchers can predict which chlorine atom (at position C1 or C3) is more susceptible to substitution, understand the role of the solvent, and rationalize the observed regioselectivity of the reaction.
Computational Studies on Regioselectivity and Stereoselectivity
The substitution pattern on the imidazo[1,5-a]pyrazine (B1201761) core dictates its reactivity, and computational studies have been instrumental in understanding and predicting the regioselectivity of its functionalization. Quantum mechanical calculations have been employed to rationalize the outcomes of metalation reactions, which are crucial for introducing substituents at specific positions on the heterocyclic scaffold.
Studies on the parent imidazo[1,5-a]pyrazine system show that it undergoes regioselective metalation at the C3 position. nih.gov This preference can be explained by calculating the stability of possible intermediates. Further computational analysis has rationalized a surprising shift in regioselectivity; for C3-methyl substituted imidazo[1,5-a]pyrazines, deprotonation occurs selectively at the C5 position. nih.gov These theoretical calculations are vital for predicting the most acidic protons and the most likely sites for electrophilic attack, thereby guiding synthetic strategies for creating diversely substituted derivatives.
For instance, density functional theory (DFT) calculations have been used to confirm the regioselectivity of metalation on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. These studies showed that the observed site of metalation corresponds to the most stable organometallic intermediate predicted by the calculations. This synergy between computational prediction and experimental outcome is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of complex heterocyclic molecules. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.net For drug discovery and development, MD simulations are crucial for understanding how a molecule like this compound might behave in a physiological context.
While specific MD simulation studies on this compound are not extensively documented in the reviewed literature, the application of this technique to related pyrazine derivatives highlights its utility. For example, MD simulations have been used to explore the interaction between various substituted pyrazines and Human Serum Albumin (HSA), a key transport protein in the blood. semanticscholar.org These simulations reveal the stability of the protein-ligand complex and the primary forces driving the binding, such as hydrophobic interactions. semanticscholar.org Such studies are critical for predicting the pharmacokinetic properties of a drug candidate.
Furthermore, MD simulations are frequently used to refine and validate the results of molecular docking. By simulating the docked complex in a dynamic, solvated environment, researchers can assess the stability of the predicted binding pose and the persistence of key interactions over time, providing a more accurate model of the binding event. nih.gov
Ligand-Based and Structure-Based Computational Design Principles
Computational methods are central to modern drug design, allowing for the rapid screening of virtual compound libraries and the optimization of lead compounds. These approaches are broadly categorized as either structure-based, which requires knowledge of the 3D structure of the biological target, or ligand-based, which relies on the properties of known active molecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein or nucleic acid targets.
The imidazo[1,5-a]pyrazine scaffold is a component of molecules designed as inhibitors for various protein targets. For example, derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been synthesized and evaluated as inhibitors of the BRD9 bromodomain, a target in cancer therapy. nih.gov In such studies, molecular docking is used to explain the structure-activity relationships (SAR) by visualizing how different substituents on the scaffold interact with specific amino acid residues in the target's binding site. nih.gov Similarly, related pyrazine-containing compounds have been docked into the active sites of enzymes like lumazine (B192210) synthase from Mycobacterium tuberculosis to predict binding interactions and guide the development of new antitubercular agents. nih.gov Although no specific docking studies for this compound were identified in the searched literature, these examples demonstrate the routine application of this method to its structural class.
Pharmacophore modeling is a powerful ligand-based design tool. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target.
This approach is highly applicable to scaffold design. For the closely related pyrazolo[1,5-a]pyridine (B1195680) scaffold, pharmacophore models have been developed to identify the crucial features for inhibiting enzymes like phosphodiesterase 4 (PDE4). nih.gov A typical model might identify the necessity of specific hydrogen bond acceptors and aromatic rings, guiding the design of new, potent inhibitors. nih.gov These models can then be used as 3D queries to search large virtual databases of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. This process, known as virtual screening, has been successfully applied to identify new hits for various targets based on scaffolds like imidazo[1,2-a]pyridine (B132010). nih.gov
Charge Distribution and Bonding Analysis (e.g., Mulliken, NBO, QTAIM, ELF, LOL)
Understanding the distribution of electrons within a molecule is fundamental to explaining its structure, stability, and reactivity. Various computational methods exist to analyze the electron density and chemical bonding.
Mulliken and Natural Bond Orbital (NBO) Analysis: These methods partition the molecule's electron density among its constituent atoms, assigning partial atomic charges. Mulliken population analysis is a straightforward method based on the contribution of atomic orbitals to the molecular orbitals. NBO analysis provides a more chemically intuitive picture of bonding, lone pairs, and intermolecular interactions. While specific analyses for this compound were not found, these calculations are routinely performed on heterocyclic systems to understand reactivity. For example, calculating atomic charges can help identify the most nucleophilic or electrophilic sites, correlating with observed regioselectivity in chemical reactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. nih.gov By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can characterize the nature and strength of chemical bonds, including weak interactions like hydrogen bonds. nih.gov This method has been applied to substituted imidazo[1,2-a]pyrazine (B1224502) systems to study the intramolecular hydrogen bonds that stabilize different conformations. nih.gov
Electron Localization Function (ELF) and Localization-of-Function-Locator (LOL): The Electron Localization Function (ELF) is a method used to visualize regions of high electron pair probability, providing a clear picture of core electrons, covalent bonds, and lone pairs. researchgate.netjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates strong electron localization (like in a covalent bond or lone pair), and a value around 0.5 represents delocalized, "electron-gas-like" behavior. researchgate.net It is a powerful tool for assigning resonance structures and understanding bonding in complex systems. jussieu.fr Like the other methods in this section, its application to the specific this compound compound is not present in the reviewed literature, but it remains a valuable theoretical tool for analyzing its electronic structure.
Role of 1,3 Dichloroimidazo 1,5 a Pyrazine As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The imidazo[1,5-a]pyrazine (B1201761) scaffold is a key structural motif in a variety of biologically active compounds. The dichloro-derivative serves as a readily available starting point for the synthesis of these complex molecules through various chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The two chlorine atoms on the 1,3-dichloroimidazo[1,5-a]pyrazine ring exhibit differential reactivity, allowing for selective and sequential functionalization. This feature is crucial for the controlled synthesis of disubstituted derivatives. The general reactivity of halogenated pyrazines and related nitrogen-containing heterocycles suggests that they are susceptible to nucleophilic attack. slideshare.netwur.nl
While specific studies detailing the stepwise substitution of this compound are not extensively documented in the provided literature, the synthesis of related compounds, such as C-5 substituted imidazo[1,5-a]pyrazine derivatives as c-Src inhibitors, highlights the importance of this heterocyclic core in medicinal chemistry. nih.gov In the development of these inhibitors, the imidazo[1,5-a]pyrazine core is constructed and subsequently modified, demonstrating the value of this scaffold in generating potent and selective therapeutic agents. nih.gov
Furthermore, the principles of Suzuki-Miyaura cross-coupling reactions, which are widely used for C-C bond formation, have been successfully applied to various dichloro-heteroaromatic compounds. researchgate.netnih.govyoutube.com For instance, the sequential coupling of different arylboronic acids to dichloro-1,2,4-thiadiazole showcases how two distinct aryl groups can be introduced, a strategy that is conceptually applicable to this compound for creating diverse molecular structures. nih.gov Similarly, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands involves iodination followed by palladium-catalyzed phosphination, demonstrating the feasibility of such cross-coupling reactions on the related imidazo[1,5-a]pyridine (B1214698) system. nih.govrsc.org
The synthesis of novel imidazo[1,5-a]pyrazine scaffolds through multi-component reactions followed by cyclization further underscores the accessibility and modularity of this ring system for creating complex heterocyclic structures. rsc.org
Table 1: Representative Reactions for the Functionalization of Imidazo-fused Heterocycles
| Precursor | Reagent(s) | Reaction Type | Product Type | Reference(s) |
| Dichloro-heteroaromatics | Arylboronic acids, Pd catalyst | Suzuki-Miyaura Coupling | Diaryl-heteroaromatics | researchgate.netnih.gov |
| 1-Iodoimidazo[1,5-a]pyridine | Phosphines, Pd catalyst | Palladium-catalyzed Phosphination | 1-Phosphinoimidazo[1,5-a]pyridines | nih.govrsc.org |
| 2-Aminopyrazine (B29847), Aryl aldehyde, Isocyanide | I2 catalyst | Multi-component Cycloaddition | Imidazo[1,2-a]pyrazines | nih.gov |
| Imidazo[1,5-a]pyrazines | Organometallic bases (e.g., TMP-Zn/Mg) | Directed Metalation | Functionalized Imidazo[1,5-a]pyrazines | nih.gov |
Scaffold for Combinatorial Library Generation
The imidazo[1,5-a]pyrazine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets by presenting different substituents in a defined spatial arrangement. The 1,3-dichloro- derivative is an ideal starting point for generating combinatorial libraries of compounds for high-throughput screening.
The differential reactivity of the C1 and C3 positions allows for the sequential introduction of a variety of chemical moieties, leading to the rapid generation of a large number of structurally related compounds. This approach is exemplified in the development of inhibitors for various protein kinases and other biological targets. For instance, the discovery of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with TARP γ-8 began with a high-throughput screening hit, which was then optimized through extensive structure-activity relationship (SAR) studies. nih.gov This process involved the synthesis of a library of derivatives with different substituents to improve potency and pharmacokinetic properties. nih.gov
Similarly, research on IKK1 and IKK2 inhibitors has utilized the imidazo[1,2-a]pyrazine (B1224502), imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline scaffolds to generate a series of new compounds for biological evaluation. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) libraries further illustrates the utility of related heterocyclic scaffolds in combinatorial chemistry for drug discovery. nih.gov
Intermediate in the Design of Novel Chemical Probes and Tools
Beyond their direct therapeutic potential, molecules built upon the imidazo[1,5-a]pyrazine scaffold serve as valuable chemical probes for studying biological systems. These probes are designed to interact with specific proteins or pathways, allowing researchers to elucidate their functions.
A notable example is the development of inhibitors for BRD9, a subunit of a chromatin remodeling complex implicated in cancer. researchgate.netnih.gov Researchers have synthesized a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent and selective BRD9 inhibitors. researchgate.netnih.gov One of the most potent compounds was identified as a chemical probe to further investigate the biology of the BRD9 bromodomain. nih.gov The design of these molecules often starts from a known inhibitor, with the imidazo[1,5-a]pyrazin-8(7H)-one core being systematically modified to enhance potency and selectivity for the target of interest. researchgate.net
In a similar vein, derivatives of the related imidazo[1,5-a]pyridine scaffold have been developed as fluorescent probes. mdpi.com These compounds exhibit solvatochromic behavior, making them suitable for studying the dynamics and properties of cellular membranes. mdpi.com This application highlights the potential of the imidazo-fused heterocyclic systems in the development of tools for chemical biology.
Table 2: Imidazo[1,5-a]pyrazine-based Scaffolds in the Design of Chemical Probes
| Scaffold | Target | Application | Key Findings | Reference(s) |
| Imidazo[1,5-a]pyrazin-8(7H)-one | BRD9 | Chemical probe for bromodomain biology | Identification of potent and selective inhibitors (IC50 in the nanomolar range). nih.gov | researchgate.netnih.gov |
| 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one | BRD4 | Potential anti-cancer agent | Discovery of potent BRD4 inhibitors with anti-proliferative effects in cancer cell lines. nih.gov | nih.gov |
| Imidazo[1,5-a]pyridine | Cellular Membranes | Fluorescent probe | Compounds intercalate into lipid bilayers and can be used to study membrane properties. mdpi.com | mdpi.com |
Utilization in the Construction of Functional Organic Materials
The application of this compound in the construction of functional organic materials is not extensively documented in the current scientific literature. However, the photophysical properties of related fused heterocyclic systems, such as imidazo[1,5-a]pyridine derivatives, suggest a potential for the imidazo[1,5-a]pyrazine core in materials science. rsc.org Imidazo[1,5-a]pyridine derivatives have been investigated for their luminescent properties and have shown potential in applications such as optoelectronic devices and sensors. rsc.org Given the structural similarities, it is conceivable that appropriately functionalized imidazo[1,5-a]pyrazine derivatives could also exhibit interesting photophysical properties, making them candidates for development as new organic materials. Further research is required to explore this potential application.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of the imidazo[1,5-a]pyrazine (B1201761) core and its derivatives is a paramount objective. While traditional methods exist, future research will likely focus on several key areas:
C-H Activation/Functionalization: Direct C-H activation strategies offer a more atom-economical approach to introduce functional groups onto the imidazo[1,5-a]pyrazine scaffold, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This is particularly relevant for potentially energetic or unstable intermediates.
Photoredox and Electrochemical Synthesis: These methods provide alternative energy sources to drive chemical transformations, often under milder conditions than traditional thermal methods, which aligns with the principles of green chemistry.
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions can significantly streamline the synthesis of complex imidazo[1,5-a]pyrazine derivatives, increasing efficiency and reducing waste. rsc.orgresearchgate.net
| Synthetic Strategy | Potential Advantages |
| C-H Activation | High atom economy, reduced synthetic steps |
| Flow Chemistry | Improved safety, scalability, and control |
| Photoredox/Electrochemistry | Mild reaction conditions, green chemistry |
| Multicomponent Reactions | Increased efficiency, reduced waste |
Exploration of Unconventional Reactivity Patterns
The reactivity of 1,3-dichloroimidazo[1,5-a]pyrazine is dominated by nucleophilic aromatic substitution at the chlorinated positions. However, there is significant scope to explore less conventional reactivity patterns:
Ring-Opening Reactions: Investigating conditions that promote the selective cleavage of the imidazole (B134444) or pyrazine (B50134) ring could provide access to novel acyclic or alternative heterocyclic scaffolds.
Pericyclic Reactions: The potential for the imidazo[1,5-a]pyrazine system to participate in cycloaddition or electrocyclic reactions remains largely unexplored and could lead to the formation of unique polycyclic architectures.
Single-Electron Transfer (SET) Processes: Exploring the behavior of this scaffold under SET conditions could unveil novel radical-based functionalization pathways.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms requires the characterization of fleeting intermediates. The application of advanced spectroscopic techniques will be crucial in this endeavor:
In-situ Spectroscopy: Techniques such as rapid-injection NMR and flow NMR can provide real-time information on the formation and decay of intermediates during a reaction.
Cryogenic Spectroscopy: Trapping reactive species at low temperatures allows for their characterization by methods like cryogenic NMR and IR spectroscopy.
Computational Modeling: High-level theoretical calculations can complement experimental data by predicting the structures and energies of transient species and transition states. researchgate.net This can be particularly useful in understanding the formation of intermediates like Meisenheimer complexes in nucleophilic substitution reactions.
| Characterization Technique | Information Gained |
| In-situ NMR/IR | Real-time monitoring of reaction progress |
| Cryogenic Spectroscopy | Characterization of unstable intermediates |
| Computational Modeling | Prediction of intermediate structures and energies |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.netresearchgate.net For this compound, this could manifest in several ways:
Reaction Outcome Prediction: ML models can be trained on existing reaction data to predict the products and yields of new transformations, accelerating the discovery of novel reactions. ijsetpub.comnih.gov
Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to complex target molecules containing the imidazo[1,5-a]pyrazine core.
De Novo Drug Design: Generative models can design novel imidazo[1,5-a]pyrazine derivatives with predicted biological activities, streamlining the drug discovery process. arizona.edu
Property Prediction: Machine learning algorithms can be developed to predict the physicochemical and biological properties of virtual libraries of imidazo[1,5-a]pyrazine analogs, prioritizing synthetic efforts.
Expanding the Scope of Derivatization for Enhanced Structural Diversity
While the chlorine atoms at the 1- and 3-positions are primary handles for functionalization, future work should focus on expanding the toolbox for derivatization to access greater structural diversity:
Late-Stage Functionalization: Developing methods to modify the imidazo[1,5-a]pyrazine core after the main scaffold has been assembled is crucial for the efficient synthesis of compound libraries. nih.gov
Site-Selective Functionalization: For derivatives with multiple potential reaction sites, developing highly selective functionalization reactions is a key challenge and a significant area for future research.
Synthesis of Macrocyclic and Polymeric Materials: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel macrocycles and conjugated polymers with unique electronic and photophysical properties.
Q & A
Basic: What synthetic methodologies are effective for preparing 1,3-Dichloroimidazo[1,5-a]pyrazine?
Answer:
The synthesis of this compound typically involves halogenation or substitution reactions on the imidazo[1,5-a]pyrazine core. A key approach includes:
- Electrophilic substitution : Chlorination at positions 1 and 3 using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (70–90°C) in solvent-free conditions or with polar aprotic solvents (e.g., DMF) .
- Nucleophilic displacement : Starting from pre-functionalized derivatives (e.g., bromo or iodo analogs) via halogen exchange with LiCl or CuCl₂ in refluxing acetonitrile .
Characterization often employs ¹H/¹³C NMR and HRMS to confirm regiochemistry, with X-ray crystallography resolving ambiguities in substitution patterns .
Advanced: How do electronic effects govern regioselective functionalization of this compound?
Answer:
Electron-withdrawing groups (EWGs), such as chlorine, activate specific positions for further substitution. Key findings:
- C-7 Reactivity : The 1,3-dichloro motif deactivates the pyrazine ring, directing electrophiles (e.g., carbenes) to the electron-deficient C-7 position. For example, carbene insertion reactions proceed efficiently at C-7 under mild conditions (RT, 4 days) with >90% yield .
- Cross-Coupling : Suzuki-Miyaura coupling at C-3 is favored over C-1 due to reduced steric hindrance, achieved using Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH .
Contradiction Note : While EWGs generally accelerate insertion reactions, steric bulk from substituents (e.g., tert-butyl) can override electronic effects, necessitating DFT calculations to predict reactivity .
Basic: What analytical techniques are critical for characterizing chlorinated imidazo[1,5-a]pyrazine derivatives?
Answer:
- NMR Spectroscopy : ¹H NMR distinguishes chloro substituents via deshielding effects (δ 8.5–9.0 ppm for aromatic protons). ¹³C NMR identifies quaternary carbons adjacent to chlorine (δ 140–150 ppm) .
- Mass Spectrometry : HRMS with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ for C₇H₄Cl₂N₃, m/z 216.9842) and isotopic patterns characteristic of dichloro species .
- X-ray Diffraction : Resolves regiochemical ambiguities, particularly for isomers arising from asymmetric substitution .
Advanced: How can computational modeling optimize the design of this compound-based kinase inhibitors?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in kinase ATP pockets. The dichloro motif enhances hydrophobic interactions with residues like Leu83 in CDK9 .
- MD Simulations : 24-mode Hamiltonian models (e.g., MCTDH method) predict vibrational coupling and stability of the heterocyclic core under physiological conditions .
- SAR Analysis : Chlorine at C-3 improves potency (IC₅₀: 0.5 µM vs. 9.25 µM for non-chlorinated analogs) by increasing electron density at the pyrazine N-atom, critical for H-bonding with kinase backbones .
Basic: What biological activities are associated with imidazo[1,5-a]pyrazine derivatives, and how does dichlorination modulate these effects?
Answer:
- Anticancer Activity : Dichlorinated derivatives inhibit CDK9 (IC₅₀: 0.47–6.66 µM) by competing with ATP binding. Chlorine atoms enhance lipophilicity, improving cell membrane permeability .
- Antimicrobial Effects : Against MRSA, the dichloro scaffold disrupts membrane integrity (MIC: 2–8 µg/mL), with chlorine increasing electrophilicity for covalent binding to bacterial enzymes .
- Toxicity Considerations : Dichlorination reduces off-target effects compared to trifluoromethyl analogs, as shown in hepatocyte viability assays (LC₅₀: >100 µM vs. 25 µM) .
Advanced: Resolving contradictions in reported synthetic yields for this compound derivatives
Answer:
Discrepancies in yields (e.g., 50–90%) arise from:
- Solvent Effects : Solvent-free conditions favor carbene insertion (90% yield), while DMF reduces steric hindrance but prolongs reaction times (58% in 70°C/10 h) .
- Catalyst Loading : Pd-catalyzed cross-couplings require precise ligand ratios (PPh₃:Pd = 4:1); deviations >10% lead to byproducts (e.g., dehalogenation) .
Mitigation Strategy : Optimize via DoE (Design of Experiments), tracking variables like temperature, solvent polarity, and catalyst loading .
Basic: What are the stability and storage recommendations for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
